molecular formula C22H25N3O3S2 B2449037 N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 1021090-14-1

N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2449037
CAS No.: 1021090-14-1
M. Wt: 443.58
InChI Key: OPDQCXHJJAYHIZ-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and methyl benzoate, the benzothiazole ring can be formed through a cyclization reaction.

    Piperidine Ring Formation: The piperidine ring can be synthesized from a suitable precursor such as 2-chloropyridine through hydrogenation.

    Tosylation: The piperidine ring can be tosylated using tosyl chloride in the presence of a base like pyridine.

    Acetamide Formation: Finally, the benzothiazole and tosylpiperidine intermediates can be coupled using an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-piperidin-2-yl)acetamide: Lacks the tosyl group, which may affect its solubility and reactivity.

    N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide, potentially altering its biological activity.

Uniqueness

The presence of the tosyl group in N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide may enhance its stability and solubility, making it a unique compound with distinct properties compared to its analogs.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-6-9-18(10-7-15)30(27,28)25-12-4-3-5-17(25)14-21(26)24-22-23-19-11-8-16(2)13-20(19)29-22/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDQCXHJJAYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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